Isomalt

Catalog No.
S584757
CAS No.
20942-99-8
M.F
C12H24O11
M. Wt
344.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomalt

CAS Number

20942-99-8

Product Name

Isomalt

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

solubility

Soluble in water, very slightly soluble in ethanol.

Synonyms

D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol, D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol, isomalt, Palatinit

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O

The exact mass of the compound Isomalt is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, very slightly soluble in ethanol.in water, 1x10+6 mg/l /miscible/ at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; BULKING_AGENT; GLAZING_AGENT; SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomalt (CAS 20942-99-8) is a disaccharide sugar alcohol consisting of an equimolar mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). In industrial and pharmaceutical procurement, Isomalt is primarily sourced as a premium bulk excipient and sugar substitute due to its exceptionally low hygroscopicity, high thermal stability, and excellent direct compression characteristics [1]. Unlike monosaccharide polyols, Isomalt maintains a glass transition temperature above room temperature and resists moisture absorption even at elevated relative humidity, making it a critical material for extending the shelf life of moisture-sensitive active pharmaceutical ingredients (APIs) and maintaining the structural integrity of hard-boiled lozenges [2]. Its lack of a carbonyl group renders it immune to Maillard browning, ensuring formulation clarity and stability under high-heat processing conditions[3].

Substituting Isomalt with standard sugars or cheaper polyols often leads to catastrophic formulation failures in both pharmaceutical and advanced confectionery applications. Sucrose, the traditional baseline, undergoes thermal degradation and Maillard browning at high processing temperatures, ruining the visual clarity and chemical neutrality required for clear lozenges and sensitive API matrices [1]. Among polyols, Sorbitol is highly hygroscopic, absorbing significant atmospheric moisture which causes caking, stickiness, and rapid degradation of moisture-sensitive compounds [2]. While Mannitol shares Isomalt's low hygroscopicity, it exhibits inferior binding capacity and higher lubricant sensitivity during direct compression, resulting in lower tablet tensile strength and higher friability at standard compaction pressures [3]. Consequently, using generic substitutes compromises shelf life, mechanical durability, and aesthetic stability.

Superior Moisture Resistance in High-Humidity Environments

Isomalt demonstrates profound resistance to atmospheric moisture compared to monosaccharide polyols. In comparative hygroscopicity profiling, highly water-soluble polyols like Sorbitol act as humectants, exhibiting high degrees of moisture absorption that lead to rapid caking and texture deterioration. In contrast, Isomalt possesses an extremely low degree of hygroscopicity, absorbing minimal moisture from the atmosphere[1]. This low water-binding capacity makes it vastly superior to Sorbitol for extending the shelf life and maintaining the crispness of products stored in open air [2].

Evidence DimensionMoisture gain at high Relative Humidity (RH)
Target Compound DataMinimal to near-zero moisture absorption, maintaining dry flowability
Comparator Or BaselineSorbitol (exhibits significant exponential moisture gain and high hygroscopicity)
Quantified DifferenceIsomalt prevents the caking and stickiness that critically compromises Sorbitol formulations at high humidity
ConditionsAtmospheric exposure at elevated relative humidity levels

Procuring Isomalt eliminates the need for extreme moisture-barrier packaging and prevents the degradation of moisture-sensitive APIs in solid dosage forms.

Enhanced Tensile Strength in Direct Compression Tableting

In high-speed pharmaceutical manufacturing, Isomalt (specifically agglomerated fluid-bed grades) outperforms Mannitol in mechanical tablet strength. At a compaction pressure of 100 MPa with a high magnesium stearate (MgSt) lubricant level of 3.0 wt%, Mannitol tablets achieve a hardness of approximately 100 N. Under the exact same conditions, agglomerated Isomalt yields significantly higher tablet hardness, demonstrating lower lubricant sensitivity and superior plastic deformation characteristics [1]. This ensures tablets pass friability tests even when high levels of API or lubricants are incorporated .

Evidence DimensionTablet Hardness (Tensile Strength) at 100 MPa compaction
Target Compound DataSignificantly >100 N (agglomerated Isomalt)
Comparator Or BaselineMannitol (~100 N)
Quantified DifferenceIsomalt provides substantially higher mechanical strength and lower lubricant sensitivity than Mannitol at equivalent compaction pressures
ConditionsDirect compression with 3.0 wt% Magnesium Stearate lubricant

Higher tensile strength reduces tablet breakage and friability during packaging and transport, lowering overall manufacturing defect rates.

Absolute Thermal Stability and Absence of Maillard Browning

Unlike Sucrose, which breaks down into reducing sugars (glucose and fructose) and undergoes Maillard browning at high temperatures, Isomalt lacks an exposed carbonyl group. When boiled to temperatures of 165°C–180°C to achieve a moisture content below 2% for hard-crack applications, Isomalt remains completely transparent and colorless [1]. Sucrose controls processed under identical thermal conditions exhibit significant browning and a severe drop in L* lightness value due to melanoidin formation [2].

Evidence DimensionColor formation (L* lightness value) post-heating
Target Compound DataMaintains high L* value (transparent/colorless) up to 180°C
Comparator Or BaselineSucrose (low L* value, brown/yellow discoloration)
Quantified DifferenceIsomalt completely prevents the thermal browning and caramelization inherent to Sucrose processing
ConditionsHigh-temperature boiling (165°C - 180°C) in the presence of amino components

This thermal resilience allows manufacturers to produce visually pristine, clear pharmaceutical lozenges and premium edibles without heat-induced discoloration.

Direct Compression of High-Dose Pharmaceutical Tablets

Because Isomalt exhibits superior plastic deformation and lower lubricant sensitivity than Mannitol, it is the excipient of choice for direct compression workflows. It allows formulators to achieve high tablet hardness and low friability even when blending large volumes of active pharmaceutical ingredients (APIs) or high concentrations of magnesium stearate [1].

Moisture-Sensitive API Protection and Packaging

Isomalt's near-zero hygroscopicity at high relative humidity makes it an ideal filler and binder for moisture-sensitive drugs. Unlike Sorbitol, which acts as a humectant and draws moisture into the tablet matrix, Isomalt protects hydrolytically unstable compounds, extending shelf life and reducing the need for costly, ultra-high-barrier blister packaging [2].

Manufacturing of Clear Medicated Lozenges and Hard Candies

Due to its high thermal stability (up to 180°C) and inability to participate in Maillard browning, Isomalt is the premier bulk base for hard-boiled lozenges. It allows manufacturers to boil syrups to the 'hard crack' stage (driving residual moisture below 2%) without the yellowing or caramelization that occurs with Sucrose, ensuring a perfectly clear, glass-like final product [3].

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Solid

XLogP3

-5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

9

Exact Mass

344.13186158 g/mol

Monoisotopic Mass

344.13186158 g/mol

Heavy Atom Count

23

Taste

Pure sweet taste (sweetening power =0.45 relative to sucrose in about a 10% solution)

LogP

log Kow = -5.88 (est)

Decomposition

/Isomalt/ exhibits considerable resistance to acids and microbial influences. ... Isomalt does not undrego browning reactions; it has no reducing groups, and therefore it does not react with other ingredients in a formulation.

Melting Point

122 - 125 °C

UNII

G97P6S66E9

Therapeutic Uses

Disaccharides; Sugar Alcohols; Sweetening Agents; Cariogenic Agents
By means of programmed feeding experiments on rats, the caries-producing properties of a new sugar substitute Palatinit were compared with those of other carbohydrates. The cariogenicity of Palatinit was significantly lower than that of sucrose and lactose and roughly comparable to that of L-sorbose. Reference strains of Streptococcus mutans are unable to produce extra-cellular polysaccharide or notable amounts of acid from Palatinit. The use of this substance as sugar substitute can be recommended for caries prophylaxis on the basis of these experiments.

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro.
Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use.
... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.
The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

3.16X10-17 mm Hg at 25 °C (est)

Other CAS

64519-82-0
20942-99-8

Absorption Distribution and Excretion

The in vivo metabolism of isomalt in the large intestine was simulated in an in vitro fermentation study to investigate its degradation using chyme from pigs as a basic substrate additionally inoculated with feces. In the first week, the fermentation of isomalt (3.65%) by non-adapted microflora was investigated. In the second week, isomalt fermentation by adapted microflora taken from pigs fed a basic diet supplemented with isomalt was studied. In the third week, both /non-adapted and adapted/ flora were studied in fermentation experiments with a high concentration of isomalt (7.30%). Isomalt was degraded to lactic acid, volatile fatty acids, and gases (CO2, CH4, and hydrogen). ...
Fistulated and normal pigs were fed 10% sucrose between meals, 5 or 10% isomalt between meals, or 10% isomalt with meals. The passage and absorption rate of these substances were determined at the terminal ileum (10 pigs per treatment) or over the whole distance of the digestive tract (4 pigs per treatment). Ten percent sucrose was completely digested and absorbed in the small intestine. In the 3 isomalt treatments, 61-64% of the ingested compound passed the terminal ileum in the form of intact isomalt plus free sorbitol, free mannitol, and free glucose. None of these sugars were excreted in the feces, indicating that isomalt and its constituents passing the terminal ileum are completely broken down in the large intestine.
Renal clearance studies were conducted in adult female rats (250 g b.w.) infused with 1.8 g isomalt, alpha-O-D-glucopyranosyl-1,6-D-sorbitol, or alpha-O-D-glucopyranosyl-1,6-D-mannitol over a period of 3 hours. Maximum plasma concentrations of 25 mM were obtained. These compounds were readily cleared and urinary concentrations of up to 100 mg/mL were recorded, which compares with a maximum urinary concentration of 0.6 mg/mL in rats receiving 5 g isomalt per day orally. After the infusion of either isomalt or alpha-O-D-glucopyranosyl-1,6-D-sorbitol, free sorbitol was not detected in blood or urine, and blood glucose concentrations were unchanged, demonstrating the metabolic inertness of these disaccharide alcohols. From the infusion and excretion rates and the plasma concentrations that were observed, the authors concluded that alpha-O-D-glucopyranosyl-1,6-D-sorbitol is distributed in extracellular water, but does not reach the intracellular compartments.
When isomalt was fed to rats for several weeks it was observed that fecal excretion declined steadily, while the cecum enlarged. The authors concluded that this resulted from adaptation and metabolism by the gut microflora. Similarly, during a 17-day feeding period in which 6 female rats received 3.5 g isomalt daily, the fecal content fell from 25% of the dose at the beginning to 1% at the end.
For more Absorption, Distribution and Excretion (Complete) data for Isomalt (9 total), please visit the HSDB record page.

Metabolism Metabolites

Rat intestinal maltase was shown to be active against isomalt, alpha-O-D-glucopyranosyl-1,6-D-sorbitol, and alpha-O-D-glucopyranosyl-1,6-D-mannitol, but the rates of hydrolysis were slow. The ratio of the rates of hydrolysis of sucrose, isomaltulose, and isomalt by rat intestinal alpha-glucosidases was 100:30:12. Similarly, sucrose was hydrolysed about 20 times faster than alpha-O-D-glucopyranosyl-1,6-D-sorbitol or alpha-O-D-glucopyranosyl-1,6-D-mannitol by disaccharidases from the small intestine of the pig, and the relative rates of hydrolysis of maltose, sucrose, isomaltulose and isomalt by human intestinal alpha-glucosidases were 100:25:11:2.
The fate of isomalt in the gastrointestinal tract of female rats that had been adapted to the compound was investigated by increasing its dietary concentration from 10% to 34.5% over a period of 3-4 weeks. After administration of 1.7 g isomalt in 5 g feed, the contents of the stomach, small intestine, cecum, and large intestine were examined at intervals up to 6 hr. From the content of alpha-O-D-glucopyranosyl-1,6-D-sorbitol, alpha-O-D-glucopyranosyl-1,6-D-mannitol, sorbitol, mannitol, and sucrose found in these organs, the authors concluded that alpha-O-D-glucopyranosyl-1,6-D-sorbitol and alpha-O-D-glucopyranosyl-1,6-D-mannitol were only partially hydrolyzed by the carbohydrases in the small intestine, while a substantial proportion of these compounds reached the cecum where further hydrolysis of glycosidic bonds occurred. Fermentation of the liberated hexitols occurred in the cecum, which was enlarged, and only small amounts of alpha-O-D-glucopyranosyl-1,6-D-sorbitol, alpha-O-D-glucopyranosyl-1,6-D-mannitol, and hexitols reached the large intestine.

Wikipedia

Isomalt

Use Classification

Food additives
Food Additives -> ANTICAKING_AGENT; BULKING_AGENT; GLAZING_AGENT; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Humectant

Methods of Manufacturing

On catalytic hydrogenation /of isomaltulose/, isomalt is obtained as an approximately equimolar mixture of both isomers. Industrially hydrogenation is carried out as a fixed-bed process in the presence of nickel catalysts. After hydrogenation and complete deionization, isomalt is obtained as an agglomerate of the two isomalt components by using a specially developed drying process. The agglomerates consist of discrete crystallites of GPM /1-O-alpha-D-glucopyranosyl-D-mannitol/ dihydrate, anhydrous GPM, and 1,6-GPS /6-O-alpha-D-glucopyranosyl-D-sorbitol/ with a primary crystal-size distribution of < 1 um. In processing, agglomerates about 0.2-2 mm in size behave like homogeneous crystallites. The isomalt components have a high tendency to crystallize (low solubility at low temperature). An isomalt variant which is enriched in 1,6-GPS could be obtained by enhanced crystallization techniques. Isomalt is commercially available either as crystalline product or as a concentrated liquid solution.

General Manufacturing Information

Table of percent relative sweetness and caloric values: [Table#7893]
A mixture of diasteromers 6-O-apha-D-glucopyranosul-D-sorbitol and 1-O-alpha-D-glucopyranosyl-D-mannitol
... Sweetening power = 0.45 relative to sucrose in about 10% solution.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.
If stored under normail ambient conditions, isomalt is chemically stable for many years. When it is stored in an unopened container at 20 °C and 60% relative humidity, a re-evaluation after 3 yaers is recommended.

Interactions

Dental caries and periodontal disease are wide-spread oral illnesses whose etiology is intimately associated with the consumption of carbohydrate sweeteners....Human clinical trials and several animal experiments have shown promising clinical results obtained by replacing sucrose with certain sugar alcohols (polyols). Among the sugar alcohols, the best results so far have been obtained with xylitol, which is chemically a pentitol containing five carbon atoms. Chewing gums containing xylitol have been shown to be strong instruments against caries in caries-active age-groups and in high-risk subjects. More research is needed to assess the ability of mixtures of xylitol with sorbitol, palatinit, maltitol, other sugar alcohols, and intense sweeteners to prevent oral plaque diseases. Although thorough clinical trials on the relationship between carbohydrate sweeteners and periodontal diseases have not been performed, the available data indicate that dietary polyols may have a restricted dampening effect on periodontal and gingival inflammations.

Stability Shelf Life

Isomalt has very good thermal and chemical stability. When it is melted, no changes in the molecular structure are observed.

Dates

Last modified: 08-15-2023

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